

Spectroscopic data of 2-Vinyl-1H-benzimidazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Vinyl-1H-benzimidazole

Cat. No.: B079955

[Get Quote](#)

A comprehensive analysis of the spectroscopic characteristics of **2-Vinyl-1H-benzimidazole**, a heterocyclic aromatic compound with significant potential in medicinal and polymer chemistry, is presented in this technical guide. This document provides a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural integrity and purity of synthesized **2-Vinyl-1H-benzimidazole** have been confirmed through various spectroscopic methods. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in elucidating the molecular structure of **2-Vinyl-1H-benzimidazole**. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for **2-Vinyl-1H-benzimidazole**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.27	s	-	1H, NH
7.62-7.56	dd	-	2H, C4-H & C7-H
7.12-7.10	m	-	2H, C5-H & C6-H
6.77-6.73	dd	J_trans_ = 16.8, J_cis_ = 9.7	1H, =CH-
6.26	dd	J_trans_ = 16.8, J_gem_ = 1.8	1H, =CH ₂ (trans)

| 5.66 | dd | J_cis_ = 9.7, J_gem_ = 1.8 | 1H, =CH₂ (cis) |

Table 2: ¹³C NMR Spectroscopic Data for **2-Vinyl-1H-benzimidazole**[1]

Chemical Shift (δ) ppm	Assignment
141.68	C=C
138.79	C=C
123.20	Aromatic C
122.02	Aromatic C
121.55	Aromatic C

| 112.65 | Aromatic C |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. The characteristic absorption bands provide evidence for the key structural features of **2-Vinyl-1H-benzimidazole**.

Table 3: Infrared (IR) Spectroscopic Data for **2-Vinyl-1H-benzimidazole**[1]

Wavenumber (cm ⁻¹)	Assignment
--------------------------------	------------

| 3223 | N-H stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern under electron impact.

Table 4: Mass Spectrometry Data for **2-Vinyl-1H-benzimidazole**[1]

m/z	Relative Intensity (%)	Assignment
144	83	[M] ⁺ (Molecular Ion)
143	100	[M-H] ⁺
117	23	
104	7	
91	11	

| 63 | 46 | |

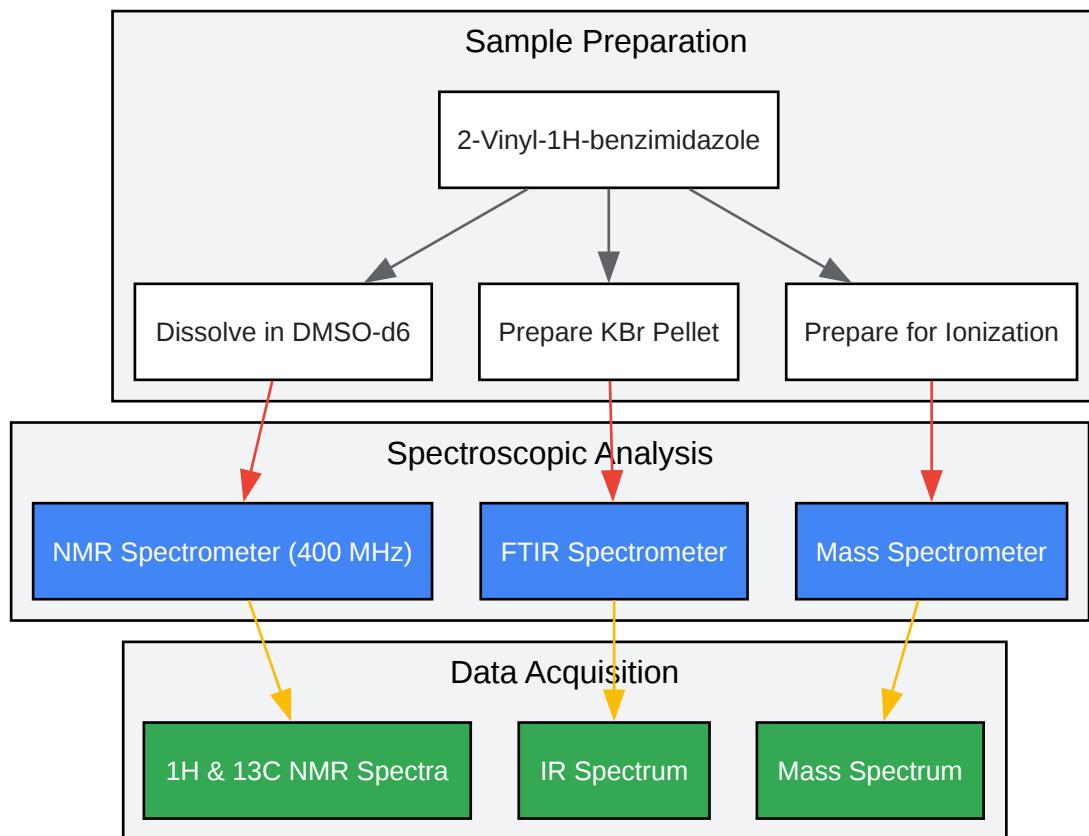
Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques as detailed below.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were recorded on a 400 MHz spectrometer.[1] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.[1]

Mass Spectrometry

Mass spectrometric data were acquired to determine the molecular weight and fragmentation pattern of the compound.[1] The molecular formula of **2-Vinyl-1H-benzimidazole** is C₉H₈N₂ with a molecular weight of 144.17 g/mol .[2][3]

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of **2-Vinyl-1H-benzimidazole** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Vinyl-1H-benzimidazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 2-Vinyl-1H-benzimidazole | C9H8N2 | CID 271078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- To cite this document: BenchChem. [Spectroscopic data of 2-Vinyl-1H-benzimidazole (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079955#spectroscopic-data-of-2-vinyl-1h-benzimidazole-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

